molecular formula C23H19NO4 B11643763 ethyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate

ethyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate

Cat. No.: B11643763
M. Wt: 373.4 g/mol
InChI Key: JSOKAICWJNVDPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE typically involves the reaction of 9H-xanthene-9-amine with ethyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE can be compared with other similar compounds, such as:

  • METHYL 2-METHYL-9H-XANTHENE-9-YLCARBAMATE
  • METHYL 2-CHLORO-9H-XANTHENE-9-YLCARBAMATE
  • METHYL 3-OXO-2-(9H-XANTHENE-9-YL)BUTANOATE

These compounds share a similar xanthene core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE is unique due to its specific amido and benzoate groups, which contribute to its distinct reactivity and applications .

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-(9H-xanthene-9-carbonylamino)benzoate

InChI

InChI=1S/C23H19NO4/c1-2-27-23(26)15-11-13-16(14-12-15)24-22(25)21-17-7-3-5-9-19(17)28-20-10-6-4-8-18(20)21/h3-14,21H,2H2,1H3,(H,24,25)

InChI Key

JSOKAICWJNVDPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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